molecular formula C10H8O3 B144128 3-Methylbenzofuran-2-carboxylic acid CAS No. 24673-56-1

3-Methylbenzofuran-2-carboxylic acid

Cat. No.: B144128
CAS No.: 24673-56-1
M. Wt: 176.17 g/mol
InChI Key: YMZTUCZCQMQFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, or clothing. It is recommended to use personal protective equipment/face protection and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Methylbenzofuran-2-carboxylic acid participates in biochemical reactions primarily through its interactions with enzymes and proteins. It undergoes palladium-catalyzed cross-coupling reactions with compounds such as 4-iodoanisole and diphenyliodonium triflate to form biaryl derivatives These interactions suggest that this compound can act as a substrate in enzymatic reactions, facilitating the formation of complex organic molecules

Cellular Effects

The effects of this compound on cellular processes are significant. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of benzofuran-2-carboxylic acid have demonstrated immune-enhancing and anti-tumor properties in human lymphocytes and cancer cells . These effects are likely mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . This inhibition can prevent the breakdown of cartilage in osteoarthritis, highlighting the therapeutic potential of this compound. Additionally, the compound’s ability to form biaryl derivatives through cross-coupling reactions suggests that it can participate in the synthesis of complex organic molecules, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, can maintain their stability under various conditions . The compound’s effects on cells may change over time, with potential degradation products influencing cellular responses. Long-term studies in vitro and in vivo are necessary to fully elucidate these temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as immune modulation and anti-tumor activity . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs. Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing the risks associated with high-dose exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. For instance, the formation of biaryl derivatives through cross-coupling reactions suggests that this compound can be metabolized into more complex molecules that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery of this compound to target tissues and enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of transition-metal catalysis is particularly favored in industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

IUPAC Name

3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZTUCZCQMQFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344939
Record name 3-Methylbenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24673-56-1
Record name 3-Methylbenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylbenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Methylbenzofuran-2-carboxylic acid
Reactant of Route 4
3-Methylbenzofuran-2-carboxylic acid
Reactant of Route 5
3-Methylbenzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Methylbenzofuran-2-carboxylic acid
Customer
Q & A

Q1: What makes 3-Methylbenzofuran-2-carboxylic acid a useful synthetic building block?

A: this compound can be readily converted into its corresponding dianion using lithium di-isopropylamide (LDA) at low temperatures. [] This dianion exhibits significant stability, preventing unwanted ring-opening reactions, and serves as a versatile intermediate for introducing various substituents at the 3-position of the benzofuran scaffold. [] This allows for the synthesis of a range of 3-substituted benzofuran-2-carboxylic acids, expanding the chemical space accessible for various applications.

Q2: How does the presence of methoxy substituents on the benzofuran ring affect the reactivity of the corresponding carboxylic acid dianions?

A: Interestingly, the position of a methoxy substituent on the benzofuran ring significantly influences the stability and reactivity of the resulting dianion. While 5- and 7-methoxybenzofuran-2-carboxylic acids yield dianions stable enough to be trapped by electrophiles like aldehydes at low temperatures, the dianion derived from 6-methoxybenzofuran-2-carboxylic acid undergoes rapid ring-opening even at very low temperatures. [] This highlights the importance of substituent effects on the reactivity of these systems.

Q3: Can the dianion of this compound be used to access benzofuran-2,3-quinodimethane?

A: Yes, research has demonstrated that the dianion of this compound can be utilized to synthesize a "benzylsilane type" precursor. [] Treatment of this precursor with a fluoride base generates benzofuran-2,3-quinodimethane, a reactive intermediate. This intermediate can be subsequently trapped with dienophiles in a Diels-Alder cycloaddition reaction, leading to the formation of tetrahydrodibenzofurans. []

Q4: What is the significance of understanding the regioselectivity in the Diels-Alder reaction involving benzofuran-2,3-quinodimethane?

A: Determining the regioselectivity of the Diels-Alder reaction between benzofuran-2,3-quinodimethane and dienophiles is crucial for predicting the major product isomers. Researchers successfully determined the regioselectivity of this reaction through X-ray crystallographic analysis of the major isomer obtained from the cycloaddition with methyl vinyl ketone. [] This information is valuable for designing synthetic strategies towards specific tetrahydrodibenzofuran derivatives with desired properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.